Ethyl 4-cyano-3-iodobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

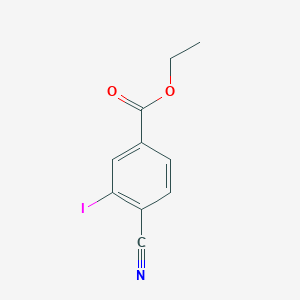

Ethyl 4-cyano-3-iodobenzoate is an organic compound with the molecular formula C10H8INO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a cyano group at the fourth position and an iodine atom at the third position, along with an ethyl ester group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-cyano-3-iodobenzoate typically involves the iodination of ethyl 4-cyanobenzoate. One common method is the Sandmeyer reaction, where the cyano group is introduced via a diazonium salt intermediate. The reaction conditions often involve the use of copper(I) iodide as a catalyst and sodium nitrite in the presence of hydrochloric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-cyano-3-iodobenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Major Products:

Substitution Products: Depending on the nucleophile, products like azides or thiocyanates.

Coupling Products: Biphenyl derivatives or other complex aromatic compounds.

Reduction Products: Amino derivatives of the original compound.

Aplicaciones Científicas De Investigación

Ethyl 4-cyano-3-iodobenzoate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of Ethyl 4-cyano-3-iodobenzoate in chemical reactions involves the activation of the iodine atom and the cyano group. The iodine atom acts as a leaving group in substitution and coupling reactions, while the cyano group can participate in nucleophilic addition or reduction reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparación Con Compuestos Similares

Ethyl 4-iodobenzoate: Similar structure but lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.

Ethyl 3-iodobenzoate: The iodine atom is at a different position, affecting its reactivity and the types of reactions it can undergo.

Methyl 4-iodobenzoate: Similar to Ethyl 4-iodobenzoate but with a methyl ester group instead of an ethyl ester group.

Uniqueness: Ethyl 4-cyano-3-iodobenzoate is unique due to the presence of both the cyano and iodine substituents, which provide a combination of reactivity and versatility in chemical synthesis. This dual functionality allows for a wider range of chemical transformations compared to its similar compounds .

Actividad Biológica

Ethyl 4-cyano-3-iodobenzoate is an organic compound that belongs to the benzoate family and features a cyano group and an iodine atom on its aromatic ring. This unique structure may impart significant biological activity, particularly in pharmacological applications. Understanding the biological properties of this compound can provide insights into its potential uses in drug development and therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C10H8N2O2I. Its structure can be described as follows:

- Ethyl Group : Contributes to lipophilicity, enhancing membrane permeability.

- Cyano Group : Known for its electron-withdrawing properties, it can influence biological interactions.

- Iodine Atom : A halogen that can enhance binding affinity to biological targets due to its size and electronegativity.

Biological Activity Overview

The biological activity of this compound is influenced by its structural components. Compounds with similar structures often exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing cyano and halogen substituents can exhibit significant antimicrobial properties. For instance, studies on related benzoate derivatives have shown effectiveness against various bacterial strains, including multidrug-resistant organisms. The presence of the cyano group enhances the lipophilicity of these compounds, improving their ability to penetrate bacterial membranes.

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | <0.5 | Effective against Gram-positive bacteria |

| Related benzoic acid derivatives | <1.0 | Effective against Gram-negative bacteria |

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action may involve the induction of apoptosis through mitochondrial pathways or the inhibition of specific cellular signaling pathways.

Case Studies and Research Findings

-

Case Study on Antimicrobial Properties :

A study published in the Journal of Medicinal Chemistry evaluated a series of benzoate derivatives for their antibacterial activity. This compound was included in this evaluation and showed promising results against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL for certain strains . -

Cytotoxicity Evaluation :

In a study assessing the cytotoxic effects of various benzoate derivatives, this compound was found to induce apoptosis in human cancer cell lines (e.g., HeLa and MCF-7). The compound's IC50 values were determined through MTT assays, revealing significant cytotoxicity at concentrations as low as 10 µM . -

Mechanistic Insights :

Further investigations into the mechanism of action revealed that this compound may inhibit topoisomerase enzymes, which are critical for DNA replication and repair in cancer cells. This inhibition leads to DNA damage and subsequent cellular apoptosis .

Propiedades

IUPAC Name |

ethyl 4-cyano-3-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO2/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNQGXXEHMTDGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C#N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.